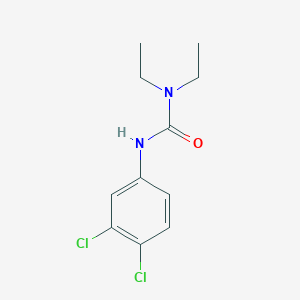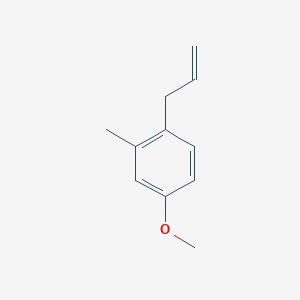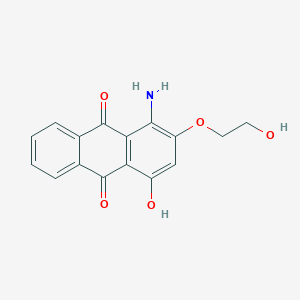
3-ホスホグリセリン酸ナトリウム
説明
Synthesis Analysis
The synthesis of sodium-based compounds with phosphonate groups has been explored in various studies. For instance, the synthesis of sodium nitrilotris(methylenephosphonate) as single crystals and bulk polycrystalline single phase has been achieved, providing insights into the compound's triclinic structure and the environment of sodium cations in distorted oxygen octahedral environments . Similarly, the solvent-free synthesis of alpha-aminophosphonates using 1-hexanesulphonic acid sodium salt as a catalyst under ultrasound irradiation has been reported, highlighting the practicality and economic attractiveness of this method . Additionally, the synthesis of sodium 3-chloro-2-hydroxy propanephosphate from epichlorohydrin and sodium dihydrogen phosphate has been optimized, achieving a yield of 77.9% .
Molecular Structure Analysis
The molecular structure of these sodium-based compounds is characterized by various coordination environments and bonding interactions. The sodium nitrilotris(methylenephosphonate) features a three-dimensional framework with small channels and Na4O16 tetramers . In the case of the tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxypropane-1,1-diyl)-bis-phosphonate pentahydrate, the structure is composed of organic anions coordinated to sodium counter cations and involved in hydrogen bonds, forming hydrophobic and hydrophilic layers .
Chemical Reactions Analysis
The chemical reactivity of these compounds varies, with some undergoing intramolecular cyclization, as seen in the phosphonomethylation of 1,3-diaminopropan-2-ol, which affords a mixture of products . The sodium salt of a heteroleptic molybdenum complex with nitrilotris(methylenephosphonic) acid, hydroxylamine, and nitrogen(II) oxide has been synthesized, showcasing the coordination bond of transition metal with a non-innocent ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized through various techniques. Thermal analysis, including thermodiffractometric study and infrared spectroscopy, has been used to characterize sodium nitrilotris(methylenephosphonate) . The crystal structure, spectroscopic, and thermal studies of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt have revealed its two-dimensional polymer nature and thermal stability . Additionally, the antioxidant properties of sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates have been investigated, determining the rate constants of their interaction with lipoperoxide radicals .
科学的研究の応用
3-ホスホグリセリン酸ナトリウムの用途に関する包括的な分析
3-ホスホグリセリン酸ナトリウムは、1-ヒドロキシ-3-(ホスホノオキシ)プロパン-2-オレートとしても知られており、生化学、特に解糖系において重要な化合物です。科学研究におけるその用途は多様であり、重要です。以下は、さまざまな分野におけるその独自の用途の詳細な分析です。
がん研究:PHGDH阻害
3-ホスホグリセリン酸ナトリウム: は、3-ホスホグリセリン酸デヒドロゲナーゼ(PHGDH)酵素によって触媒されるセリン生合成経路における重要な代謝産物です。 PHGDHの過剰発現は、メラノーマ、乳がん、グリオーマなどのさまざまながんと関連付けられています . PHGDHを阻害すると、がん細胞の増殖を潜在的に抑制できるため、3-ホスホグリセリン酸ナトリウムは、新規のがん治療法の標的となります .
代謝的再編成研究
がん細胞は、しばしば急速な増殖と増殖をサポートするために代謝的再編成を行います。 3-ホスホグリセリン酸ナトリウムは、セリン合成に供給される解糖経路の一部であるため、このプロセスに役割を果たします . この化合物に関する研究は、がんの特徴である代謝の変化についての洞察を提供し、標的治療の開発につながります .
セリン合成経路分析
セリン合成経路は、細胞増殖と生存に不可欠です。 3-ホスホグリセリン酸ナトリウムはこの経路の最初の代謝産物であり、PHGDHの基質として機能します . この経路を研究することで、腫瘍の発生など、急速な増殖期に細胞がセリンの増加した需要をどのように満たすかを理解するのに役立ちます .
アポトーシス機構
最近の研究では、低レベルの3-ホスホグリセリン酸ナトリウムが、PHGDHをセリン合成から細胞の運命を制御するタンパク質であるp53の活性化に切り替えることを示しています . この発見は、アポトーシス機構と代謝状態がどのように細胞死を影響するかについての研究に新たな道を開きます .
腫瘍抑制遺伝子p53の活性化
3-ホスホグリセリン酸ナトリウムが主要な腫瘍抑制遺伝子であるp53タンパク質に与える影響は、重要な研究分野です。 この化合物のレベルは、DNA修復、細胞周期停止、細胞死に関与するp53の安定性と活性を影響を与える可能性があります . <a data-citationid="b7d596da-c627-c154-18ff-767df3690819-32-group" h="ID=SERP,5015.1" href="
作用機序
Target of Action
The primary target of Sodium 3-phosphoglycerate, also known as Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate, is the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH catalyzes the first step in the serine biosynthesis pathway and acts as a rate-limiting enzyme involved in metabolic reprogramming . PHGDH upregulation has been observed in many tumor types, and inhibition of PHGDH expression has been reported to inhibit the proliferation of PHGDH-overexpressing tumor cells .
Mode of Action
Sodium 3-phosphoglycerate interacts with its target, PHGDH, by serving as a substrate for the enzyme. PHGDH catalyzes the conversion of 3-phosphoglycerate into phosphohydroxypyruvate in an NAD±dependent reaction . This is the first step in the serine biosynthesis pathway, which is crucial for the production of serine and glycine .
Biochemical Pathways
Sodium 3-phosphoglycerate plays a significant role in both glycolysis and the Calvin-Benson cycle . In glycolysis, it is an intermediate following the dephosphorylation of 1,3-bisphosphoglycerate . In the Calvin-Benson cycle, it is typically the product of the spontaneous scission of an unstable 6-carbon intermediate formed upon CO2 fixation .
Pharmacokinetics
It may be metabolized by various enzymes involved in glycolysis and the Calvin-Benson cycle .
Result of Action
The action of Sodium 3-phosphoglycerate results in the production of phosphohydroxypyruvate, an important intermediate in the serine biosynthesis pathway . This pathway is crucial for the production of serine and glycine, which are essential for various biological processes .
Action Environment
The action of Sodium 3-phosphoglycerate is influenced by various environmental factors. For instance, the availability of NAD+ is crucial for the reaction catalyzed by PHGDH . Moreover, the activity of PHGDH and the subsequent serine biosynthesis pathway can be influenced by the availability of glucose and other nutrients .
Safety and Hazards
Sodium 1-hydroxy-3-(phosphonooxy)propan-2-olate has several safety and hazard codes. It is flammable (R10) and harmful if swallowed (R22). It can be irritating to the respiratory system and skin (R37/38), and there is a risk of serious damage to eyes (R41) . The lethal dose, 50 percent kill (LD50) in rats is 3800 mg/kg .
特性
IUPAC Name |
sodium;1-hydroxy-3-phosphonooxypropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-4H,1-2H2,(H2,6,7,8);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPYVVNCDABVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17603-42-8 | |
| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



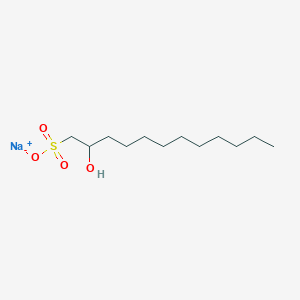
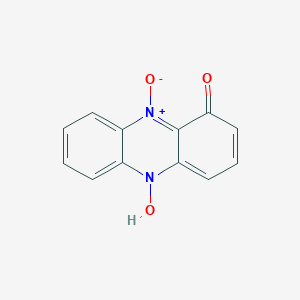


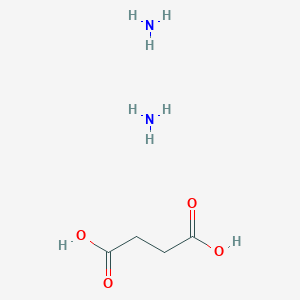


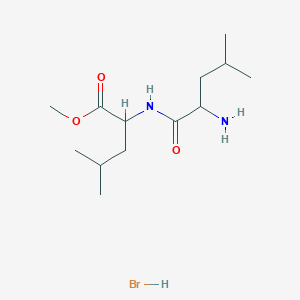
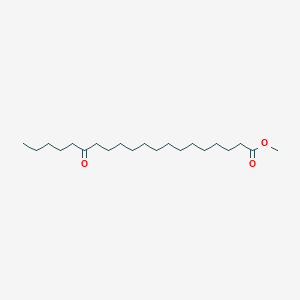
![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
